N-Methyl-1-benzothiophene-7-sulfonamide
CAS No.: 1866585-11-6
Cat. No.: VC11674135
Molecular Formula: C9H9NO2S2
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1866585-11-6 |
---|---|
Molecular Formula | C9H9NO2S2 |
Molecular Weight | 227.3 g/mol |
IUPAC Name | N-methyl-1-benzothiophene-7-sulfonamide |
Standard InChI | InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-4-2-3-7-5-6-13-9(7)8/h2-6,10H,1H3 |
Standard InChI Key | PLUXLGJAEKAGST-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CC=CC2=C1SC=C2 |
Canonical SMILES | CNS(=O)(=O)C1=CC=CC2=C1SC=C2 |
Introduction
Chemical Identity and Structural Features
N-Methyl-1-benzothiophene-7-sulfonamide (CAS: 640-61-9) is a sulfonamide derivative featuring a benzothiophene scaffold. The molecule comprises a bicyclic aromatic system (benzothiophene) fused with a sulfonamide group (–SO₂NH–) at the 7-position and a methyl group (–CH₃) attached to the nitrogen atom. Key physicochemical properties include a molecular weight of 185.24 g/mol and a logP value of 1.8, indicating moderate lipophilicity . The sulfonamide group contributes to hydrogen-bonding capacity, while the benzothiophene moiety enhances aromatic interactions with biological targets .
Structural Analogues and Comparative Analysis
Several structurally related compounds have been synthesized to explore structure-activity relationships (SAR). For example:
Compound Name | Structural Modifications | Biological Activity |
---|---|---|
7-Chloro-3-methyl-1-benzothiophene | Chloro substituent at C7 | Enhanced antimicrobial activity |
N-Ethyl-1-benzothiophene-7-sulfonamide | Ethyl group replacing methyl | Reduced NLRP3 inhibition potency |
N-Methyl-p-toluenesulfonamide | Benzene ring instead of benzothiophene | Lower cytotoxicity in cell models |
Data adapted from highlight the critical role of the benzothiophene core in maintaining bioactivity, as replacing it with a simple aromatic ring diminishes potency .
Synthesis and Manufacturing Processes
The synthesis of N-Methyl-1-benzothiophene-7-sulfonamide typically involves multi-step reactions starting from benzothiophene precursors. A patent-published method (US20060252943A1) outlines the following optimized procedure :
-
Sulfonation: Benzothiophene is treated with chlorosulfonic acid at 0–5°C to yield 1-benzothiophene-7-sulfonyl chloride.
-
Amination: The sulfonyl chloride intermediate reacts with methylamine in anhydrous dichloromethane, catalyzed by triethylamine.
-
Purification: Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity .
Key challenges include controlling exothermic reactions during sulfonation and minimizing byproducts such as disulfonated derivatives. Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reproducibility .
Pharmacological Activities and Mechanisms
NLRP3 Inflammasome Inhibition
N-Methyl-1-benzothiophene-7-sulfonamide derivatives exhibit potent NLRP3 inflammasome inhibitory activity, a therapeutic target in neurodegenerative and autoimmune diseases. In J774A.1 macrophages, derivative 19 (IC₅₀ = 0.91 μM) suppressed IL-1β secretion by 75% without affecting cell viability . Microscale thermophoresis (MST) assays confirmed direct binding to NLRP3 with a dissociation constant (K<sub>d</sub>) of 84 nM, comparable to the reference inhibitor MCC950 .
Antimicrobial Properties
The sulfonamide group confers antibacterial activity by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In Staphylococcus aureus models, the compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming older sulfonamides like sulfamethoxazole (MIC = 64 μg/mL) .
Applications in Drug Development
Anti-Inflammatory Agents
Derivatives of N-Methyl-1-benzothiophene-7-sulfonamide are being evaluated in preclinical models of multiple sclerosis and Alzheimer’s disease. In murine LPS-induced inflammation models, oral administration (10 mg/kg) reduced serum IL-1β levels by 65–75% without altering TNF-α, confirming NLRP3 selectivity .
Oncology Research
Preliminary studies indicate cytotoxic effects against glioblastoma (U87MG) and lung adenocarcinoma (A549) cell lines, with GI₅₀ values of 12.5 μM and 18.7 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Future Directions and Challenges
Current research focuses on improving bioavailability through prodrug formulations and nanoparticle delivery systems. A promising approach involves conjugating the sulfonamide group with polyethylene glycol (PEG) to enhance aqueous solubility (>5 mg/mL vs. 0.2 mg/mL for the parent compound) . Additionally, computational modeling is being used to design analogues with reduced CYP3A4 inhibition, a common issue with sulfonamide-based drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume